molecular formula C16H16N2O3 B11997164 (1-Methyl-5-nitro-3-phenyl-2,3-dihydro-1H-indol-2-YL)methanol CAS No. 400752-06-9

(1-Methyl-5-nitro-3-phenyl-2,3-dihydro-1H-indol-2-YL)methanol

Cat. No.: B11997164
CAS No.: 400752-06-9
M. Wt: 284.31 g/mol
InChI Key: JTUXNMHPTGOCBQ-UHFFFAOYSA-N
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Description

(1-Methyl-5-nitro-3-phenyl-2,3-dihydro-1H-indol-2-YL)methanol is a complex organic compound with the molecular formula C16H16N2O3. This compound belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them a crucial area of study in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-nitro-3-phenyl-2,3-dihydro-1H-indol-2-YL)methanol typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole ring . The nitro group can be introduced via nitration reactions, and the methyl group can be added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-nitro-3-phenyl-2,3-dihydro-1H-indol-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will produce amines .

Scientific Research Applications

(1-Methyl-5-nitro-3-phenyl-2,3-dihydro-1H-indol-2-YL)methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-5-nitro-3-phenyl-2,3-dihydro-1H-indol-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-5-nitro-3-phenyl-2,3-dihydro-1H-indol-2-YL)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, phenyl ring, and methanol group makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

400752-06-9

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

(1-methyl-5-nitro-3-phenyl-2,3-dihydroindol-2-yl)methanol

InChI

InChI=1S/C16H16N2O3/c1-17-14-8-7-12(18(20)21)9-13(14)16(15(17)10-19)11-5-3-2-4-6-11/h2-9,15-16,19H,10H2,1H3

InChI Key

JTUXNMHPTGOCBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3)CO

Origin of Product

United States

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